

Synonyms for (R)-2-acetoxy-2-phenylacetic acid

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Compound of Interest

Compound Name: (R)-2-acetoxy-2-phenylacetic acid

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An In-Depth Technical Guide to **(R)-2-acetoxy-2-phenylacetic Acid** and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-2-acetoxy-2-phenylacetic acid**, a chiral molecule of significant interest in pharmaceutical development and organic synthesis. This document details its chemical synonyms, quantitative properties, and relevant experimental protocols.

Chemical Synonyms and Identifiers

(R)-2-acetoxy-2-phenylacetic acid is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

- (-)-O-Acetyl-D-mandelic acid[1][2][3][4][5]
- (R)-(-)-O-Acetylmandelic acid[1][3]
- (R)-(-)-alpha-Acetoxyphenylacetic acid[1][3]
- (R)-alpha-Acetoxyphenylacetic acid[1]
- (2R)-2-acetyloxy-2-phenylacetic acid[1]
- (2R)-2-(acetyloxy)-2-phenylacetic acid[1]

- D-Mandelic acid acetate[1]
- Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-[1]
- (R)-Mandelic acid O-acetate[6]
- D-(-)-Acetylmandelic Acid[6]
- (R)-(-)- α -Acetoxyphenylacetic acid[4]

CAS Registry Number: 51019-43-3[1][4][6]

Quantitative Data

A summary of the key physical and chemical properties of **(R)-2-acetoxy-2-phenylacetic acid** is presented in the table below. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1][4][6]
Molecular Weight	194.18 g/mol	[3]
Melting Point	97-99 °C	[1][4]
Boiling Point	317.8 °C at 760 mmHg	[1]
pKa	2.76 ± 0.10 (Predicted)	[1]
Optical Rotation	[α] ²⁰ /D = -152.4° (c=2 in acetone)	
Solubility	Soluble in methanol	[1]
Appearance	White to off-white powder/crystal	[1][4]

Experimental Protocols

The synthesis of enantiomerically pure **(R)-2-acetoxy-2-phenylacetic acid** typically involves two key stages: the synthesis of the racemic 2-acetoxy-2-phenylacetic acid (also known as O-acetylmandelic acid) and the subsequent chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 2-Acetoxy-2-phenylacetic Acid

This protocol describes the acetylation of mandelic acid to produce the racemic mixture of O-acetylmandelic acid.

Materials:

- Mandelic acid
- Acetyl chloride
- 500-cc Claisen distilling flask
- Condenser
- Water bath
- Vacuum source

Procedure:

- Place 105 g (0.69 mole) of mandelic acid into a 500-cc Claisen distilling flask.
- Add 151 g (1.92 moles) of acetyl chloride to the flask. A reaction should initiate without heating.
- Once a clear solution is formed, gently warm the flask on a water bath to distill the excess acetyl chloride.
- Remove the last traces of acetyl chloride under vacuum.
- The resulting acetylmandelic acid will crystallize upon standing for one to two days. The expected yield is 130–133 g (97–99%).

Chiral Resolution of (R)-2-acetoxy-2-phenylacetic Acid

The separation of the racemic mixture into its individual enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by crystallization.

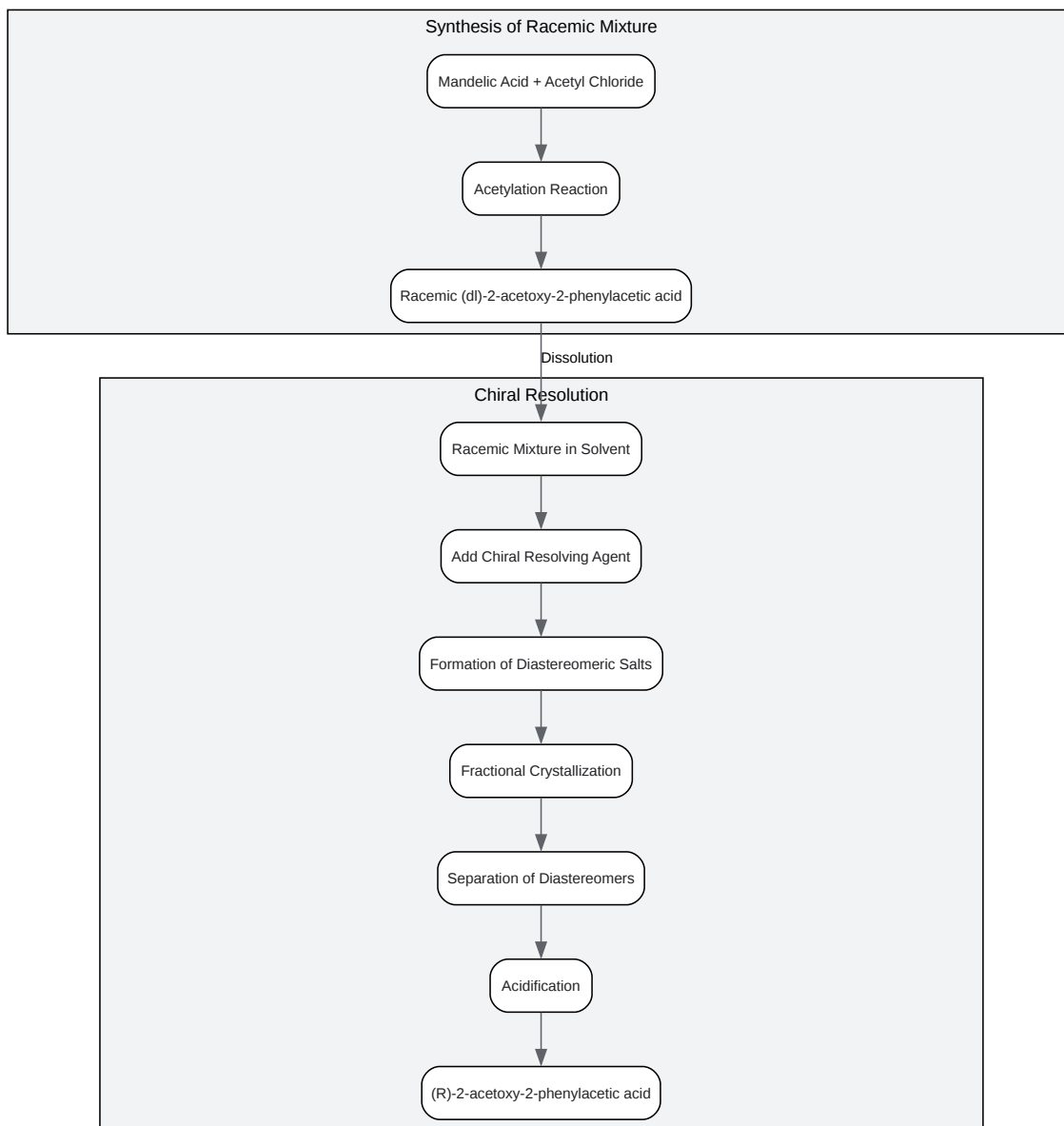
General Principle:

- The racemic 2-acetoxy-2-phenylacetic acid is dissolved in a suitable solvent.
- A chiral amine (e.g., brucine, ephedrine, or a chiral phenylethylamine) is added to the solution. This results in the formation of a pair of diastereomeric salts.
- Due to their different physical properties, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.
- The crystallized salt is isolated by filtration.
- The purified diastereomeric salt is then treated with an acid to protonate the carboxylate and liberate the enantiomerically enriched **(R)-2-acetoxy-2-phenylacetic acid** from the chiral amine.
- The final product is then purified by recrystallization.

The choice of resolving agent and solvent system is crucial for successful resolution and often requires empirical optimization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and resolution of **(R)-2-acetoxy-2-phenylacetic acid**.



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Caption: Workflow for the Synthesis and Chiral Resolution of **(R)-2-acetoxy-2-phenylacetic acid**.

Applications in Research and Development

(R)-2-acetoxy-2-phenylacetic acid is a valuable compound with several key applications in scientific research and drug development:

- **Chiral Derivatizing Agent:** It is widely used as a chiral derivatizing agent for the determination of enantiomeric purity of alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of diastereomeric esters with the analyte allows for the differentiation of enantiomers by NMR.
- **Intermediate in Pharmaceutical Synthesis:** Its enantiomeric purity makes it a crucial building block in the synthesis of chiral drugs. The specific stereochemistry is often essential for the therapeutic efficacy and safety of a drug molecule. It has been utilized in the synthesis of anti-inflammatory and analgesic agents[4].
- **Biochemical Research:** This compound can be used in the study of enzyme activity and metabolic pathways, aiding in the understanding of biological processes and the identification of potential therapeutic targets.

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